molecular formula C15H15N B13661122 5-Phenyl-1,2,3,4-tetrahydroquinoline

5-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13661122
M. Wt: 209.29 g/mol
InChI Key: VQTZJSMUWDPICZ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, specifically at the 1,2,3,4 positionsThis compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is facilitated by the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to ensure the successful formation of the tetrahydroquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, TBHP, elevated temperatures.

    Reduction: NaBH4, LiAlH4, room temperature to slightly elevated temperatures.

    Substitution: Halogens, organometallic reagents, varying temperatures depending on the specific reaction.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 5-position, which enhances its chemical reactivity and biological activity. This structural modification allows for a broader range of applications compared to its analogs .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5-phenyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-4,6-8,10,16H,5,9,11H2

InChI Key

VQTZJSMUWDPICZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C3=CC=CC=C3

Origin of Product

United States

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